![molecular formula C16H11FN2O2 B1340347 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid CAS No. 926237-30-1](/img/structure/B1340347.png)
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
COX-2 Inhibitors Synthesis
The compound has been utilized in the synthesis of various derivatives for potential use as COX-2 inhibitors, a key target in anti-inflammatory and cancer therapies. Patel et al. (2004) synthesized 4,5-diaryl-1H-pyrazole-3-ol derivatives, showcasing the versatility of this template in generating compounds with good selectivity for COX-2 over COX-1, indicating potential therapeutic applications in inflammation and cancer (Patel, Bell, Majest, Henry, & Kolasa, 2004).
Antibacterial Activity
Research into the antibacterial properties of derivatives has yielded promising results. Rai et al. (2009) reported the synthesis of novel oxadiazoles showing significant antibacterial activity against common pathogens, with one compound displaying notable efficacy against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Structural Characterization
The structural characterization of pyrazole compounds has been a focus of study, providing insight into the molecular configurations that contribute to their bioactivity. Loh et al. (2013) detailed the X-ray single crystal structure determination of several pyrazole compounds, aiding in understanding the relationship between structure and function (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to evaluate the potential of pyrazole derivatives as antimicrobial and antitubercular agents. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and conducted docking simulations to assess their potential as antimicrobial and antitubercular agents, showing some compounds to possess significant activity (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
Antitumor Activity
The antitumor activities of pyrazole derivatives have been explored, with some compounds showing promising results in inhibiting cancer cell proliferation. El-Zahar et al. (2011) synthesized a series of pyrazole pyrimidine derivatives and evaluated their cytotoxic activity against liver carcinoma cell lines, indicating potential for cancer therapy (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid is Bcl-2 , a protein that plays a crucial role in regulating cell death . By binding to Bcl-2, this compound can influence the process of apoptosis, or programmed cell death, which is essential for maintaining cellular homeostasis.
Mode of Action
This compound interacts with its target, Bcl-2, by binding to it with a KD value of 400 μM . This interaction can inhibit the function of Bcl-2, thereby promoting apoptosis and preventing the survival of potentially harmful cells.
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By binding to Bcl-2, it can disrupt the balance between pro-apoptotic and anti-apoptotic proteins, leading to an increase in cell death . This can have downstream effects on various cellular processes, including cell proliferation and tissue regeneration.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis. By inhibiting Bcl-2, the compound can promote cell death, potentially leading to the elimination of harmful cells .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBYSXSSQFFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2C3=CC=C(C=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
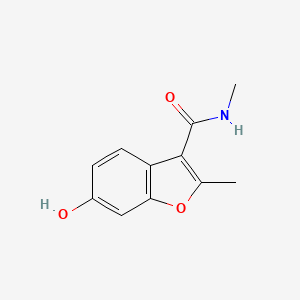
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1340284.png)
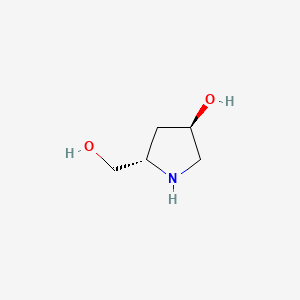


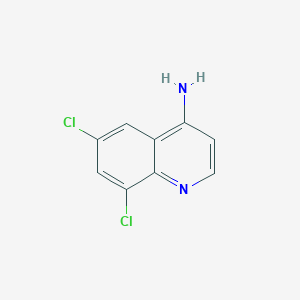
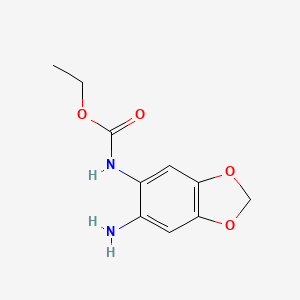
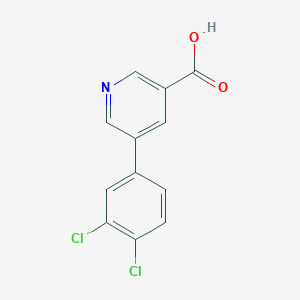
![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B1340315.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)
